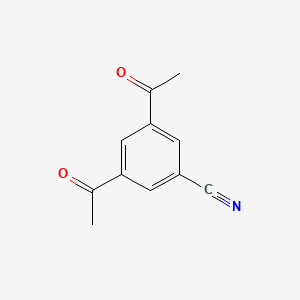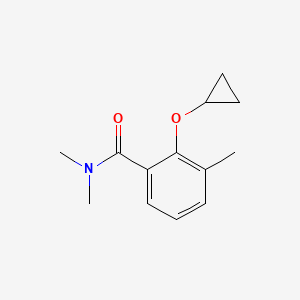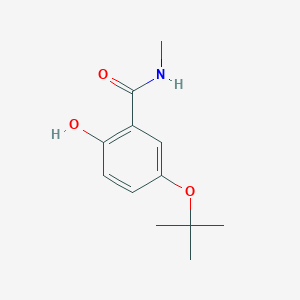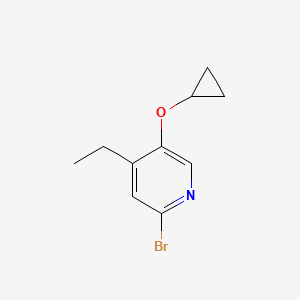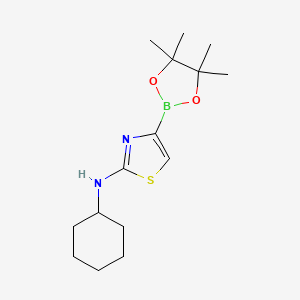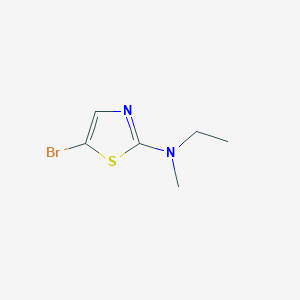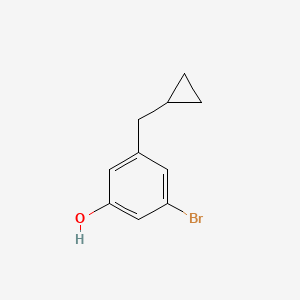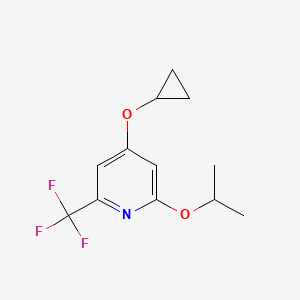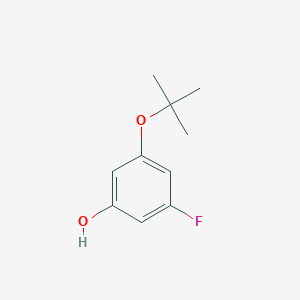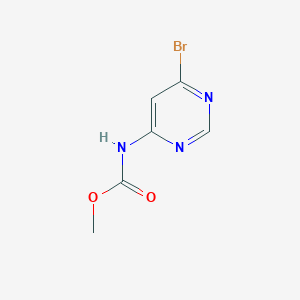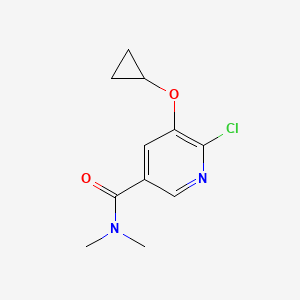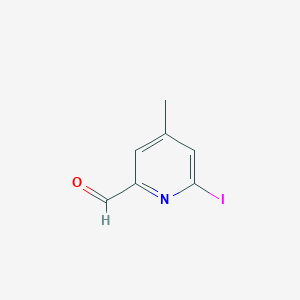
6-Iodo-4-methylpyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodo-4-methylpyridine-2-carbaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of an iodine atom at the 6th position, a methyl group at the 4th position, and an aldehyde group at the 2nd position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-4-methylpyridine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the iodination of 4-methylpyridine-2-carbaldehyde. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-methylpyridine-2-carbaldehyde is reacted with an appropriate iodo-substituted reagent in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and controlled introduction of the iodine atom. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Iodo-4-methylpyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with a hydroxyl group using a base like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: 6-Iodo-4-methylpyridine-2-carboxylic acid.
Reduction: 6-Iodo-4-methylpyridine-2-methanol.
Substitution: 6-Hydroxy-4-methylpyridine-2-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
6-Iodo-4-methylpyridine-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: It is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 6-Iodo-4-methylpyridine-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit or activate specific enzymes, thereby affecting cellular processes. The exact molecular targets and pathways involved would depend on the specific context of its use in research or therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methylpyridine-2-carbaldehyde: Similar structure but lacks the iodine atom.
4-Methylpyridine-2-carbaldehyde: Similar structure but lacks the iodine atom at the 6th position.
6-Iodo-2-pyridinecarboxaldehyde: Similar structure but lacks the methyl group at the 4th position.
Uniqueness
6-Iodo-4-methylpyridine-2-carbaldehyde is unique due to the presence of both the iodine atom and the methyl group on the pyridine ring, which imparts distinct chemical reactivity and potential applications compared to its analogs. The iodine atom enhances its reactivity in substitution reactions, while the methyl group influences its electronic properties and steric effects.
Eigenschaften
Molekularformel |
C7H6INO |
|---|---|
Molekulargewicht |
247.03 g/mol |
IUPAC-Name |
6-iodo-4-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6INO/c1-5-2-6(4-10)9-7(8)3-5/h2-4H,1H3 |
InChI-Schlüssel |
NQDABGKPXYZGJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1)I)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


